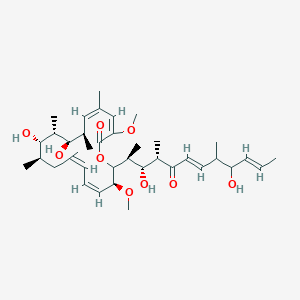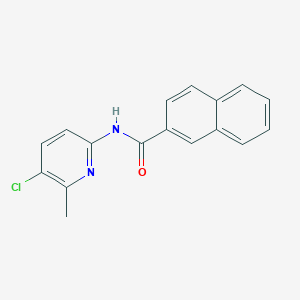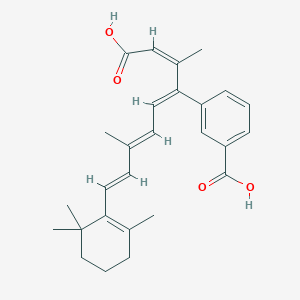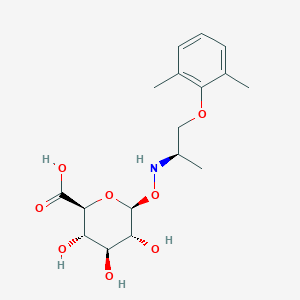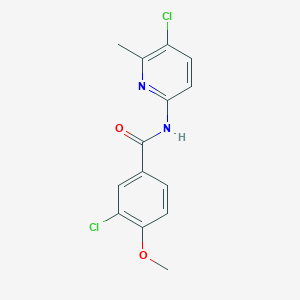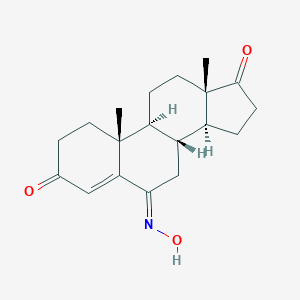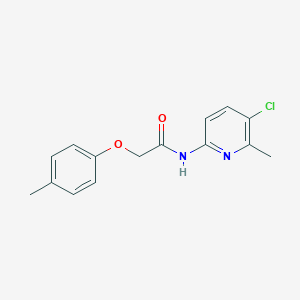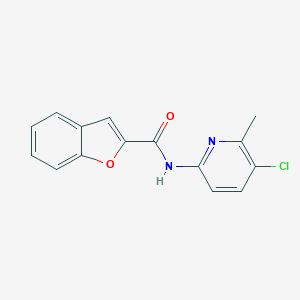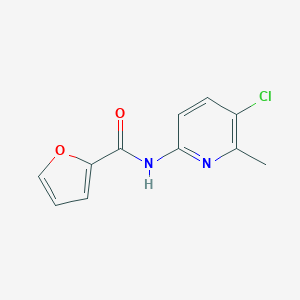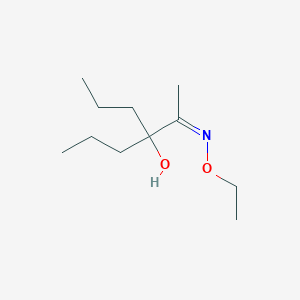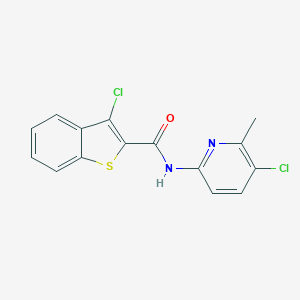
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide, also known as GSK2831781, is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and autoimmune disorders. GSK2831781 has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide exerts its therapeutic effects by selectively inhibiting the BET family of proteins, which play a crucial role in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. By inhibiting BET proteins, this compound reduces the expression of genes that are involved in disease pathogenesis, such as oncogenes, inflammatory cytokines, and autoimmune-related genes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also reduces the expression of inflammatory cytokines and chemokines, leading to a reduction in inflammation. In animal models of autoimmune disorders, this compound has been shown to reduce disease severity by inhibiting the production of autoantibodies and reducing the infiltration of immune cells into affected tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of BET proteins, which allows for the specific targeting of disease-related genes. This compound has also been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It is a synthetic compound that may have off-target effects, and its efficacy and safety in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for the study of 3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide. One potential application is in the treatment of cancer, where this compound could be used as a monotherapy or in combination with other cancer treatments. Another potential application is in the treatment of inflammatory diseases, where this compound could be used to reduce inflammation and improve disease symptoms. Further studies are needed to fully understand the efficacy and safety of this compound in humans, and to identify potential off-target effects.
Métodos De Síntesis
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide can be synthesized using a multi-step process that involves the coupling of 3-chloro-1-benzothiophene-2-carboxylic acid with 5-chloro-6-methyl-2-pyridylamine, followed by the introduction of a chloro substituent at the 3-position of the benzothiophene ring. The final product is obtained by coupling the intermediate with 1,1'-carbonyldiimidazole and subsequent deprotection.
Aplicaciones Científicas De Investigación
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory diseases. This compound has also been shown to improve the symptoms of autoimmune disorders in animal models.
Propiedades
Fórmula molecular |
C15H10Cl2N2OS |
|---|---|
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
3-chloro-N-(5-chloro-6-methylpyridin-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-10(16)6-7-12(18-8)19-15(20)14-13(17)9-4-2-3-5-11(9)21-14/h2-7H,1H3,(H,18,19,20) |
Clave InChI |
GLBIIGYBYIWDGY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)Cl |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)
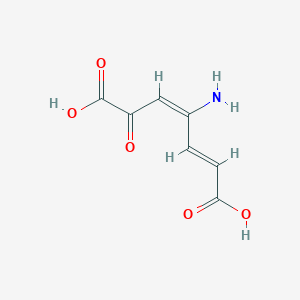
![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)
